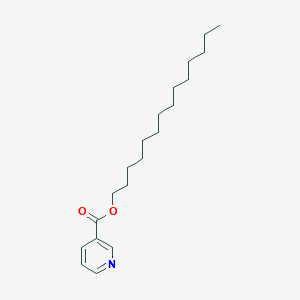

Tetradecyl nicotinate

Descripción general

Descripción

Tetradecyl nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C20H33NO2 and its molecular weight is 319.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dermatological Applications : Nicotinamide and its derivatives have shown effectiveness in treating various skin conditions. For instance, tetracycline combined with nicotinamide has been used effectively for bullous pemphigoid and other skin disorders (Peoples & Fivenson, 1992). Similarly, a combination of tetracycline and nicotinamide has been found useful in clearing skin lesions in bullous pemphigoid within 6-8 weeks (Kolbach et al., 1995).

Modulation of Inflammatory Responses : Nicotinamide has been identified as a potent modulator of pro-inflammatory cytokines, making it a useful treatment modality for autoimmune blistering conditions (Abdelmaksoud, 2017).

Treatment of Nonmelanoma Skin Cancers : Oral nicotinamide has been shown to reduce transepidermal water loss, indicating its potential in the treatment of nonmelanoma skin cancers (Chen et al., 2016).

Cardiovascular and Metabolic Disorders : Nicotinamide riboside, a form of nicotinic acid, has demonstrated health benefits, including potential treatment for cardiovascular, neurodegenerative, and metabolic disorders (Mehmel et al., 2020).

Skin Barrier Function : Myristyl nicotinate, a derivative of nicotinic acid, has been found to increase NAD, epidermal differentiation, and barrier function in photodamaged skin, suggesting its role in limiting the progression of actinic skin damage (Jacobson et al., 2007).

Age-Related Diseases : Alterations in NAD+ homeostasis, associated with nicotinamide, are found in age-related diseases like neurodegeneration, diabetes, and cancer (Katsyuba et al., 2020).

Mecanismo De Acción

Target of Action

Tetradecyl nicotinate, also known as Myristyl nicotinate, is a lipophilic derivative of Nicotinic acid . It primarily targets the skin, specifically the epidermal layer . It is developed to deliver Nicotinic acid into the skin .

Mode of Action

Myristyl nicotinate is an ester prodrug . As a prodrug, it is inactive in its administered form and is designed to deliver the active compound, Nicotinic acid, into the skin . Once it penetrates the skin, it is metabolized into Nicotinic acid, which then exerts its effects .

Biochemical Pathways

It is known that nicotinic acid, the active compound delivered by myristyl nicotinate, plays a crucial role in various biochemical pathways, including the metabolism of glucose, insulin, and blood lipids .

Pharmacokinetics

The lipophilic nature of Myristyl nicotinate allows it to penetrate the skin effectively, enhancing its bioavailability .

Result of Action

Myristyl nicotinate shows to stimulate epidermal differentiation in photodamaged skin, increasing skin NAD content and strengthening the skin barrier . It is used for treatment and prevention of conditions that involve skin barrier impairment such as chronic photodamage and atopic dermatitis or for mitigating skin barrier impairment that results from therapy such as retinoids or steroids .

Action Environment

The action of Myristyl nicotinate is influenced by various environmental factors. For instance, the condition of the skin, including its hydration level and the presence of any damage or disease, can affect the absorption and efficacy of the compound . Furthermore, external factors such as temperature and humidity may also influence the stability and action of Myristyl nicotinate .

Análisis Bioquímico

Biochemical Properties

Tetradecyl nicotinate interacts with various biomolecules in the body. It is a lipophilic derivative of Nicotinic acid and is used as a prodrug . As a prodrug, it is metabolized in the body to release the active compound, Nicotinic acid

Cellular Effects

This compound has been shown to stimulate epidermal differentiation in photodamaged skin, increasing skin NAD content and strengthening the skin barrier This suggests that it may have a significant impact on cellular processes, particularly in skin cells

Molecular Mechanism

As a prodrug, it is likely to be metabolized in the body to release Nicotinic acid, which then exerts its effects

Temporal Effects in Laboratory Settings

A study on a similar compound, nicotine, showed an inverted-U function relating nicotine dose to self-administration behavior, with maximal rates of responding occurring at intermediate doses of nicotine

Metabolic Pathways

As a derivative of Nicotinic acid, it is likely to be involved in similar metabolic pathways

Propiedades

IUPAC Name |

tetradecyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLGJWCZSCAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181770 | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273203-62-6 | |

| Record name | Tetradecyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

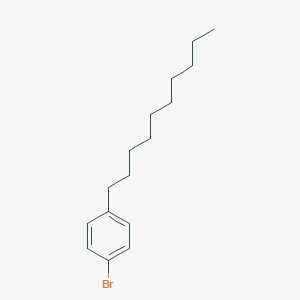

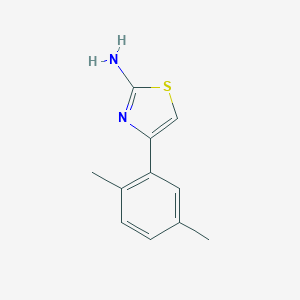

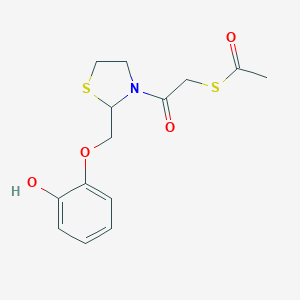

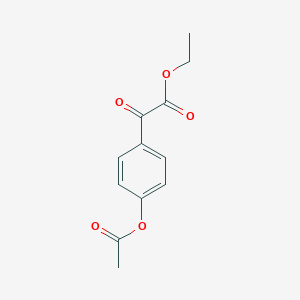

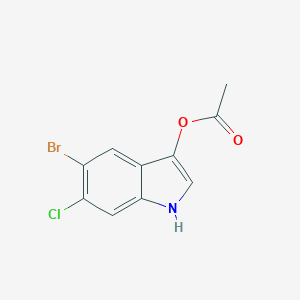

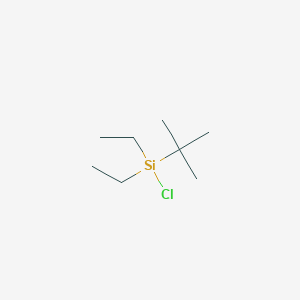

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

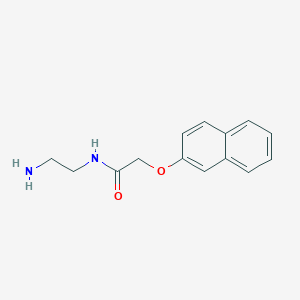

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)

![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)

![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)